Azepan-1-yl(4-chlorophenyl)methanone

Description

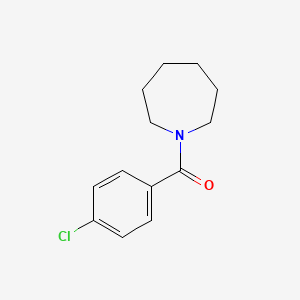

Structure

2D Structure

Properties

Molecular Formula |

C13H16ClNO |

|---|---|

Molecular Weight |

237.72 g/mol |

IUPAC Name |

azepan-1-yl-(4-chlorophenyl)methanone |

InChI |

InChI=1S/C13H16ClNO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |

InChI Key |

YZLZWXBHXVPLOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Chemical Synthesis Methodologies and Strategies

Established Synthetic Routes for Azepan-1-yl(4-chlorophenyl)methanone

The most direct and conventional method for synthesizing this compound is through the formation of an amide bond between azepane and a derivative of 4-chlorobenzoic acid. This typically involves the acylation of the secondary amine of the azepane ring.

A common approach is the reaction of azepane with 4-chlorobenzoyl chloride. The high reactivity of the acid chloride allows for a straightforward nucleophilic acyl substitution by the azepane nitrogen. This reaction is usually performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, amide coupling reagents can be employed to facilitate the reaction between 4-chlorobenzoic acid and azepane. This method avoids the need to prepare the more reactive acid chloride. A similar synthetic strategy has been successfully used for the synthesis of related compounds like 1-(4-chlorophenyl)cyclopropylmethanone. mdpi.com In this analogous synthesis, 1-(4-chlorophenyl)cyclopropanecarboxylic acid was reacted with a piperazine (B1678402) derivative using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). mdpi.com

Table 1: Reagents for Acid-Amine Coupling

| Role | Example Reagent | Reference |

|---|---|---|

| Acylating Agent | 4-chlorobenzoyl chloride | General Knowledge |

| Carboxylic Acid | 4-chlorobenzoic acid | mdpi.com |

| Amine | Azepane | General Knowledge |

| Coupling Agent | 1-Ethyl-3-(3-dimethyllaminopropyl)carbodiimide hydrochloride (EDC) | mdpi.com |

| Additive | 1-Hydroxybenzotriazole (HOBt) | mdpi.com |

| Base | N,N-Diisopropylethylamine (DIPEA) | mdpi.com |

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the synthesis of aromatic ketones and is widely used in the production of fine chemicals. nih.gov This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride, catalyzed by a Lewis acid, typically aluminum trichloride (B1173362) (AlCl₃). nih.govkhanacademy.orgchadsprep.com

While not directly applicable to the final amide bond formation step of this compound, this methodology is crucial for the synthesis of the 4-chlorobenzoyl precursor. For instance, the Friedel-Crafts acylation of benzene (B151609) with 4-chlorobenzoyl chloride would yield (4-chlorophenyl)(phenyl)methanone. A patented process describes the synthesis of (3-ethyl-4-nitrophenyl)-aryl-methanones through the Friedel-Crafts acylation of various aromatic compounds with 3-ethyl-4-nitrobenzoyl chloride. google.com

The reaction conditions, such as the choice of catalyst, solvent, and temperature, can be optimized to achieve high yields. nih.gov Modern variations of this reaction aim for more environmentally friendly conditions, including solvent-free mechanochemical approaches using a ball mill. nih.gov

One effective strategy is the ring expansion of smaller, more readily available piperidine (B6355638) rings. rsc.org This approach can yield diastereomerically pure azepane derivatives with excellent stereoselectivity and regioselectivity. rsc.org Another innovative method involves the dearomative ring expansion of nitroarenes, which can be converted into polysubstituted azepanes. researchgate.net This process generates nitrene intermediates, which undergo a one-atom ring expansion. researchgate.net

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Both the methanone (B1245722) and the azepane moieties of the target compound can be constructed using advanced catalytic systems.

Palladium catalysis offers versatile tools for the formation of carbon-carbon bonds, including the carbonyl group of diaryl ketones. These methods serve as powerful alternatives to classical Friedel-Crafts reactions.

One prominent strategy is the palladium-catalyzed carbonylative cross-coupling of aryl halides with various coupling partners. The carbonylative Suzuki-Miyaura reaction, for example, couples arylboronic acids with aryl halides in the presence of carbon monoxide (CO) to produce diaryl ketones. rsc.orgacs.orgnih.gov This approach shows broad substrate scope and good functional group tolerance. rsc.orgacs.org

Another advanced method involves the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides via C-H bond activation. acs.org The use of picolinamide (B142947) ligands has been shown to be key in achieving this transformation, which can produce a variety of aryl ketones in good to excellent yields. acs.org

Table 2: Palladium-Catalyzed Synthesis of Diaryl Ketones

| Reaction Type | Coupling Partners | Catalyst/Ligand System (Example) | Key Features | Reference |

|---|---|---|---|---|

| Carbonylative Suzuki–Miyaura | Aryl Thianthrenium Salts + Arylboronic Acids | Pd(OAc)₂ / PPh₃ | Mild conditions, broad scope | acs.orgnih.gov |

| C–H Bond Activation | Aldehydes + (Hetero)Aryl Halides | Palladium / Picolinamide | High functional group tolerance | acs.org |

| Coupling of Aldehydes | Aldehydes + Organoboronic Acids | Pd catalyst / P(1-nap)₃ | Tolerates nitro, cyano, fluoro groups | researchgate.net |

Copper catalysis has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azepane derivatives. These methods often involve cyclization reactions to construct the seven-membered ring.

One approach is the copper-mediated intramolecular cyclization of alkynyl imines. acs.orgacs.orgnih.gov This reaction proceeds by deprotonation of the imine, transmetalation with a copper salt, and subsequent intramolecular nucleophilic attack of the resulting organocopper species onto the alkyne, yielding annulated azepines. acs.orgacs.orgnih.gov

Another effective method is the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines. nih.govmdpi.com This reaction allows for the selective preparation of structurally diverse and functionalized azepine derivatives under relatively mild conditions. mdpi.com Research has also demonstrated copper-catalyzed methods for the formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes to synthesize various alkene-containing azepanes. researchgate.net

Gold-Catalyzed Amide Synthesis Techniques

While direct gold-catalyzed synthesis of this compound has not been specifically reported, gold catalysis is a powerful tool in modern organic synthesis for the formation of amide bonds under mild conditions. Gold catalysts, particularly gold(I) and gold(III) complexes, can facilitate the coupling of carboxylic acids and amines.

Although less common than traditional coupling reagents for simple amide formation, gold-catalyzed methods could offer an alternative route. For example, a hypothetical gold-catalyzed approach could involve the reaction of 4-chlorobenzoic acid and azepane in the presence of a suitable gold catalyst and activating agents. Research into gold-catalyzed synthesis of related azepane derivatives, such as azepan-4-ones, highlights the utility of gold in constructing the azepane core, which could potentially be adapted.

Derivatization Strategies for Structural Modification and Analogue Generation

The ability to modify the core structure of this compound is essential for exploring its structure-activity relationships in various applications. Derivatization can be targeted at two main sites: the azepane ring and the chlorophenyl ring.

Functionalization at the Azepane Nitrogen or Ring Carbons

The azepane ring offers several positions for functionalization. The nitrogen atom, being a secondary amine in the parent azepane, is acylated in the target molecule and thus not available for direct further reaction. However, the carbon atoms of the azepane ring are potential sites for modification.

Strategies for functionalizing the azepane ring often involve starting from a pre-functionalized azepane derivative before the coupling reaction with the 4-chlorobenzoyl moiety. For example, various substituted azepanes can be synthesized and then used in the Schotten-Baumann reaction. lifechemicals.com Methods for creating functionalized azepanes include ring-expansion reactions and the use of functionalized starting materials in multi-step synthetic sequences. nih.govacs.orgnih.govacs.org

Substituent Effects and Modifications on the Chlorophenyl Ring

The 4-chlorophenyl ring is amenable to modification through electrophilic and nucleophilic aromatic substitution reactions. The existing chloro and acyl substituents significantly influence the position of further substitution.

Electrophilic Aromatic Substitution (EAS):

The reactivity of the chlorophenyl ring towards electrophiles is influenced by two competing factors: the activating, ortho-, para-directing effect of the chlorine atom (due to its lone pairs) and the deactivating, meta-directing effect of the carbonyl group (an electron-withdrawing group). youtube.comyoutube.com

| Position | Directing Effect of -Cl | Directing Effect of -C(O)R | Overall Predicted Reactivity |

| Ortho to -Cl (positions 3 and 5) | Activating | Meta to carbonyl | Favored for EAS |

| Meta to -Cl (positions 2 and 6) | Deactivating | Ortho to carbonyl | Disfavored for EAS |

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to occur primarily at the positions ortho to the chlorine atom (positions 3 and 5).

Nucleophilic Aromatic Substitution (NAS):

The 4-chlorophenyl ring in this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing carbonyl group. masterorganicchemistry.comlibretexts.orgresearchgate.netresearchgate.net The chlorine atom can be displaced by strong nucleophiles. The rate of NAS is enhanced by electron-withdrawing groups ortho and para to the leaving group. In this case, the carbonyl group is para to the chlorine, facilitating the attack of a nucleophile.

Common nucleophiles for NAS reactions include alkoxides, amines, and thiols. This allows for the introduction of a wide variety of functional groups in place of the chlorine atom, providing a powerful tool for generating analogues with diverse properties.

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Reaction Pathways

The reaction pathways of azepan-1-yl(4-chlorophenyl)methanone are primarily dictated by the three key functional components: the amide carbonyl group, the azepane ring, and the 4-chlorophenyl ring. Mechanistic investigations into the reactivity of this compound, while not extensively reported for the exact molecule, can be inferred from studies on analogous structures.

The amide bond in this compound possesses resonance stabilization, which reduces the electrophilicity of the carbonyl carbon compared to a ketone. Electrophilic activation of the amide, for instance using a strong acid, can initiate a cascade of reactions. This activation can render the carbonyl carbon more susceptible to nucleophilic attack or can facilitate reactions at the nitrogen atom. nih.gov

Advanced Organic Transformations of this compound

The structural features of this compound allow for a variety of advanced organic transformations, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Reductive Transformations of the Carbonyl Group

The carbonyl group of the amide can be selectively reduced to either an alcohol or a methylene (B1212753) group, depending on the choice of reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide to the corresponding amine, (azepan-1-yl)(4-chlorophenyl)methane. This transformation proceeds through a complex mechanism involving the formation of an aluminate complex followed by hydride transfer.

Milder reducing agents can be employed for more controlled reductions. For instance, the use of certain catalysts in the presence of a hydride source could potentially lead to the formation of the corresponding alcohol, azepan-1-yl(4-chlorophenyl)methanol. The chemoselectivity of such reductions is a critical aspect, particularly when other reducible functional groups are present.

Table 1: Representative Reductive Transformations of Amides

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

| N-Benzoylpyrrolidine | LiAlH₄ | 1-Benzylpyrrolidine | 95 | N/A |

| N-Benzoylmorpholine | BH₃·THF | 4-Benzylmorpholine | 92 | N/A |

| N,N-Dimethylbenzamide | LiAlH₄ | Benzyldimethylamine | 90 | N/A |

Ring-Opening and Ring-Expansion Reactions of Azepane Derivatives

The azepane ring, being a seven-membered heterocycle, can undergo ring-opening and ring-expansion reactions under specific conditions. These transformations are often driven by the release of ring strain or by the formation of more stable products. chemistrysteps.com For N-acyl azepanes like the title compound, ring-opening can be initiated by nucleophilic attack at the carbonyl carbon, followed by cleavage of the C-N bond.

Ring-expansion reactions can be achieved through various strategies, such as the insertion of a carbon atom into the azepane ring. For instance, palladium-catalyzed rearrangements of allylic amines derived from smaller rings have been shown to be an effective method for the synthesis of azepanes. nih.gov While direct ring expansion from this compound is less common, derivatization of the azepane ring could provide substrates for such transformations.

Table 2: Examples of Ring-Expansion Reactions Leading to Azepane Derivatives

| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |

| N-Boc-2-vinylpiperidine | Pd(OAc)₂/dppf, DBU | N-Boc-2-ethylideneazepane | 78 | N/A |

| N-Tosyl-2-(iodomethyl)piperidine | NaH, THF | N-Tosyl-1-azabicyclo[4.2.0]octane | 65 | N/A |

Electrophilic and Nucleophilic Aromatic Substitution on the Chlorophenyl Ring

The 4-chlorophenyl ring in this compound is susceptible to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The directing effects of the chloro and acyl groups determine the position of substitution. The chlorine atom is an ortho-, para-director, while the carbonyl group is a meta-director. Therefore, electrophilic attack is most likely to occur at the positions ortho to the chlorine and meta to the carbonyl group (C2 and C6). Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. msu.edulibretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNA_r): The presence of the electron-withdrawing carbonyl group para to the chlorine atom activates the ring towards nucleophilic aromatic substitution. masterorganicchemistry.comyoutube.comlibretexts.orgmdpi.comlumenlearning.com This allows for the displacement of the chloride ion by various nucleophiles, such as amines, alkoxides, and thiolates. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups. lumenlearning.com

Table 3: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Benzenes

| Substituent | Directing Effect | Activating/Deactivating |

| -Cl | ortho, para | Deactivating |

| -C(O)R | meta | Deactivating |

Chemoselectivity and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, achieving chemoselectivity and regioselectivity is a significant challenge in synthetic design.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, it might be desirable to reduce the carbonyl group without affecting the aromatic ring or cleaving the C-Cl bond. This can often be achieved by careful selection of the reducing agent and reaction conditions. Similarly, in nucleophilic aromatic substitution, the conditions can be tailored to favor substitution of the chloro group without promoting reactions at the carbonyl or the azepane ring.

Regioselectivity: This relates to the preferential reaction at one position over another. In electrophilic aromatic substitution on the 4-chlorophenyl ring, the regioselectivity is governed by the interplay of the directing effects of the existing substituents. The positions ortho to the chlorine atom and meta to the carbonyl group are the most likely sites of substitution. Computational studies can often predict the most favorable regioisomer. mdpi.com In nucleophilic aromatic substitution, the reaction is highly regioselective, with the nucleophile replacing the leaving group (chlorine) at the C4 position. mdpi.com

The ability to control both chemoselectivity and regioselectivity is paramount for the efficient synthesis of specifically functionalized derivatives of this compound, which in turn is crucial for exploring their potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In Azepan-1-yl(4-chlorophenyl)methanone, the spectrum is expected to show characteristic signals for both the aromatic and the aliphatic azepane ring protons.

The protons on the 4-chlorophenyl ring are anticipated to appear as a set of two doublets in the aromatic region (typically δ 7.0-8.0 ppm). Due to the electron-withdrawing nature of the chlorine atom and the carbonyl group, the protons ortho to the carbonyl (H-2' and H-6') would likely be downfield shifted compared to the protons ortho to the chlorine (H-3' and H-5'). The symmetry of the para-substituted ring results in an AA'BB' system, which often simplifies to two distinct doublets.

The protons of the azepane ring would present as a series of broad or complex multiplets in the upfield, aliphatic region (typically δ 1.5-4.0 ppm). The methylene (B1212753) protons adjacent to the nitrogen atom (C-2 and C-7) are directly influenced by the electron-withdrawing amide carbonyl group and are expected to be the most downfield of the aliphatic signals (likely in the δ 3.5-3.8 ppm range). The remaining methylene groups (C-3, C-4, C-5, C-6) would appear as overlapping multiplets at higher field strengths. Due to the conformational flexibility of the seven-membered azepane ring, signal broadening at room temperature is a common feature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

The following table is illustrative, based on typical chemical shift values for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' (Aromatic) | ~ 7.45 | d | ~ 8.5 |

| H-3', H-5' (Aromatic) | ~ 7.40 | d | ~ 8.5 |

| H-2, H-7 (Azepane) | ~ 3.6 | t | ~ 6.0 |

| H-3, H-6 (Azepane) | ~ 1.8 | m | - |

| H-4, H-5 (Azepane) | ~ 1.6 | m | - |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

For this compound, the most downfield signal is expected to be the carbonyl carbon (C=O) of the amide group, typically appearing in the range of δ 168-172 ppm. The aromatic carbons of the 4-chlorophenyl ring would produce four signals. The carbon attached to the carbonyl group (C-1') and the carbon bearing the chlorine atom (C-4') would be distinct, as would the two pairs of equivalent carbons (C-2'/C-6' and C-3'/C-5').

The aliphatic carbons of the azepane ring would be found in the upfield region (δ 25-50 ppm). The carbons adjacent to the nitrogen (C-2 and C-7) would be the most downfield among the aliphatic signals due to the deshielding effect of the nitrogen atom, likely appearing around δ 45-50 ppm. The other methylene carbons of the ring (C-3, C-4, C-5, C-6) would resonate at higher fields.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

The following table is illustrative, based on typical chemical shift values for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~ 170.0 |

| C-1' (Aromatic) | ~ 137.0 |

| C-4' (Aromatic) | ~ 135.5 |

| C-2', C-6' (Aromatic) | ~ 129.5 |

| C-3', C-5' (Aromatic) | ~ 128.8 |

| C-2, C-7 (Azepane) | ~ 48.0 |

| C-3, C-6 (Azepane) | ~ 28.0 |

| C-4, C-5 (Azepane) | ~ 26.5 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are utilized. evitachem.comijper.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the connectivity within the azepane ring by showing correlations between adjacent methylene groups (e.g., H-2 with H-3, H-3 with H-4, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be essential for definitively assigning each carbon signal based on the chemical shift of the proton attached to it (e.g., correlating the aromatic proton signals to their respective carbon signals).

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of the parent ion. scielo.org.zamdpi.com For this compound (C₁₃H₁₆ClNO), the expected monoisotopic mass can be calculated with high precision. This technique is critical for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Interactive Data Table: Predicted HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₃H₁₇ClNO⁺ | 238.0993 |

| [M+Na]⁺ | C₁₃H₁₆ClNNaO⁺ | 260.0813 |

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like the target compound, typically generating protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with liquid chromatography (LC-MS), it allows for the separation of the compound from a mixture before its detection by the mass spectrometer. mdpi.comwikipedia.org

In an LC-MS analysis, the compound would first be separated on a chromatographic column, and its retention time would be recorded. Upon entering the mass spectrometer, the primary ion observed would be the protonated molecule [M+H]⁺. By increasing the collision energy in the mass spectrometer (tandem MS or MS/MS), controlled fragmentation can be induced to provide structural information. Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: The primary and most characteristic fragmentation would be the cleavage of the C-C bond between the carbonyl group and the 4-chlorophenyl ring, leading to the formation of the 4-chlorobenzoyl cation at m/z 139/141 (showing the characteristic 3:1 isotopic pattern for chlorine).

Amide Bond Cleavage: Scission of the amide bond could also occur, leading to fragments corresponding to the azepane ring and the chlorophenyl ketone moiety.

Fragmentation of the Azepane Ring: Loss of neutral fragments from the seven-membered ring through various ring-opening and cleavage mechanisms is also a plausible pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to be characterized by several key absorption bands corresponding to its constituent parts.

The most prominent feature in the IR spectrum would be the stretching vibration of the tertiary amide carbonyl group (C=O). This band is typically strong and sharp, and for N-acylated azepanes, it is expected to appear in the region of 1630-1660 cm⁻¹. The exact position can be influenced by the electronic effects of the 4-chlorophenyl group.

The aromatic 4-chlorophenyl ring will exhibit several characteristic bands. The C-Cl stretching vibration is expected in the fingerprint region, typically around 751 cm⁻¹. acs.org Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net

The azepane ring, being a saturated heterocyclic system, will contribute to the spectrum primarily through its C-H and C-N stretching and bending vibrations. The aliphatic C-H stretching vibrations of the methylene (-CH₂) groups in the azepane ring are anticipated in the 2850-2950 cm⁻¹ range. The C-N stretching vibration of the tertiary amide is typically found around 1085-1315 cm⁻¹. acs.orgresearchgate.net

A comparative analysis with related compounds provides insight into the expected spectral features.

Table 1: Comparative IR Data of Related Compounds

| Compound Name | Key Functional Group | Characteristic Peak (cm⁻¹) | Reference |

|---|---|---|---|

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Aromatic C-H str. | 3064 | researchgate.net |

| CH₂ str. | 2933 | researchgate.net | |

| C=O | 1631 | researchgate.net | |

| C-N | 1085 | researchgate.net | |

| Bis(E)-2,4-dichloro-6-(((2-chlorophenyl)imino)methyl)phenolate copper(II) | C-H | 2681 | acs.org |

| C=N | 1595 | acs.org | |

| C-O | 1315 | acs.org | |

| C-Cl | 751 | acs.org | |

| p-TSAH (an acyl hydrazide) | N-H | 3192 | researchgate.net |

| C=O | 1640 | researchgate.net | |

| SO₂ | 1332, 1157 | researchgate.net | |

| 1-(4-Chlorophenyl)ethanone | C=O | ~1680 | researchgate.net |

| Aromatic C-H | ~3000-3100 | researchgate.net |

Note: This table is interactive and can be sorted by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Band Gap Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The chromophores in this compound are the 4-chlorophenyl ring and the benzoyl moiety.

The electronic spectrum of this compound is expected to be dominated by π→π* and n→π* transitions. libretexts.org The 4-chlorophenyl group is a known chromophore that typically exhibits a primary absorption band (π→π*) around 200-230 nm and a secondary, less intense band at longer wavelengths. researchgate.net The presence of the chlorine atom, an auxochrome, can cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene (B151609).

The carbonyl group (C=O) of the amide also contributes to the UV-Vis spectrum. It undergoes a weak n→π* transition at a longer wavelength, typically around 280-300 nm, and a more intense π→π* transition at a shorter wavelength, often below 200 nm. youtube.com The conjugation of the carbonyl group with the 4-chlorophenyl ring is expected to shift the π→π* transition to a longer wavelength, likely in the 240-280 nm range. The long-wavelength absorption band for para-chlorophenol, a related chromophore, is attributed to a ππ* electronic transition. researchgate.net

The energy of the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, known as the band gap, can be estimated from the onset of the absorption edge in the UV-Vis spectrum. This value is crucial for understanding the electronic properties and potential applications of the material. For related pyrazoline derivatives, absorption maxima have been observed around 301 nm. researchgate.net

Table 2: Comparative UV-Vis Data of Related Compounds

| Compound Name | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane (B109758) | 301 | π→π* | researchgate.net |

| 4-Chlorobenzaldehyde, O-benzoyloxime | Not specified | ~260 | π→π* | nist.gov |

| Ketones (general) | Not specified | ~280 | n→π* | youtube.com |

| Aldehydes (general) | Not specified | ~290 | n→π* | youtube.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nist.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures can provide significant insights into its likely solid-state conformation.

A crystallographic study of this compound would determine precise bond lengths, bond angles, and torsion angles. Key parameters of interest would include the geometry of the amide bond, the conformation of the seven-membered azepane ring, and the orientation of the 4-chlorophenyl group relative to the amide plane. The azepane ring is known for its conformational flexibility, and a crystal structure would reveal which conformation (e.g., chair, boat, or twist-chair) is adopted in the solid state. lifechemicals.com

In related structures of N-substituted amides, the amide group is often found to be planar or nearly planar. The crystal packing would be influenced by intermolecular interactions such as C-H···O hydrogen bonds and, potentially, halogen bonding involving the chlorine atom. The study of crystal structures of other synthetic cathinones and related small molecules provides a framework for understanding how these molecules pack in the solid state. lifechemicals.com

A complete crystallographic analysis would provide the following key data:

Table 3: Expected Crystallographic Data for this compound

| Parameter | Expected Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | C=O, C-N, C-Cl, etc. |

| Bond Angles | Angles between adjacent bonds |

| Torsion Angles | Dihedral angles defining the molecular conformation |

This detailed structural information is invaluable for computational modeling and for understanding the structure-property relationships of this class of compounds.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and properties of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can determine a molecule's optimized geometry, vibrational frequencies, and electronic properties like orbital energies.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the molecule's atoms—its optimized geometry—must be determined. This process involves finding the lowest energy structure on the potential energy surface. For flexible molecules like Azepan-1-yl(4-chlorophenyl)methanone, which contains a seven-membered azepane ring, this process is crucial. The azepane ring can adopt several conformations, such as chair and boat forms.

Conformational analysis identifies the most stable conformer(s) and the energy barriers between them. For instance, in a study of a related compound, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, DFT calculations were used to confirm that the seven-membered diazepane ring adopts a chair conformation, which is its most stable form. uni.lu Similar calculations for this compound would reveal the preferred orientation of the 4-chlorophenyl group relative to the azepane ring, which is critical for understanding its interactions.

HOMO-LUMO Energy Analysis and Chemical Stability Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. fishersci.fi

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. fishersci.fi In studies of other heterocyclic compounds, DFT is used to calculate these energies to predict stability. fishersci.fi For this compound, this analysis would help predict its reactivity and potential for charge transfer interactions.

Table 1: Illustrative Frontier Orbital Energies and Reactivity Descriptors (Based on data from related heterocyclic compounds)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, known as hyperconjugation, reveal the flow of electron density within the molecule and are crucial for understanding its stability and conformation.

For example, an NBO analysis on a substituted imidazole (B134444) derivative detailed the stabilizing interactions between lone pair orbitals and antibonding orbitals. In this compound, NBO analysis could identify key intramolecular hydrogen bonds and other hyperconjugative interactions that stabilize the molecule's preferred conformation. It would also clarify the charge distribution, showing how electron density is shared between the azepane ring, the carbonyl group, and the 4-chlorophenyl ring.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Ligand-Protein Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment (like a solvent or a protein binding site).

MD is particularly useful for exploring the conformational landscape of flexible molecules and for assessing the stability of a ligand-protein complex. For this compound, an MD simulation could show how the azepane ring changes its conformation over time in a solution. When docked into a protein target, MD simulations can validate the stability of the binding pose, showing whether the key interactions are maintained over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. A 3D-QSAR model, for example, correlates the properties of molecules (steric fields, electrostatic potentials) with their activity.

To build a QSAR model for a class of compounds including this compound, one would need a dataset of structurally similar molecules with measured biological activity (e.g., receptor binding affinity). The models can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. Studies on related morpholine (B109124) and 1,4-oxazepane (B1358080) derivatives have successfully used 3D-QSAR to understand how the size of the heterocyclic ring and substitutions on the phenyl rings affect affinity for dopamine (B1211576) receptors.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. It is a fundamental tool in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them to identify the most favorable binding mode.

Docking studies on related (4-chlorophenyl)methanone derivatives have been performed to predict their binding affinity and interactions with various biological targets, such as the human mitochondrial branched-chain aminotransferase. In these studies, the docking score (often expressed in kcal/mol) estimates the binding free energy, and the predicted binding pose reveals key interactions like hydrogen bonds and hydrophobic contacts. For this compound, docking studies could screen potential protein targets and provide hypotheses about its mode of action, guiding further experimental validation.

Table 2: Illustrative Molecular Docking Results for a Ligand in a Protein Binding Site (Based on data from related compounds)

| Parameter | Value | Description |

| Target Protein | Human Estrogen Receptor (3ERT) | Example protein target used in docking studies |

| Docking Score | -8.9 kcal/mol | Estimated binding affinity; more negative values indicate stronger binding uni.lu |

| Key Interacting Residues | LEU346, THR347, ASP351 | Amino acids in the binding site forming key interactions |

| Type of Interactions | Hydrogen Bonds, Hydrophobic Interactions | Forces stabilizing the ligand-protein complex |

Prediction of Binding Affinities to Macromolecular Targets

No published studies were found that predict the binding affinities of this compound to specific macromolecular targets.

Elucidation of Putative Catalytic Sites and Interacting Amino Acid Residues

There is no available research that elucidates the putative catalytic sites or the specific amino acid residues that may interact with this compound.

Spectroscopic Property Predictions via Quantum Chemical Methods

No theoretical studies predicting the spectroscopic properties of this compound using quantum chemical methods have been identified in the searched literature.

Investigation of Molecular Interactions and Biological Targets Non Clinical Focus

Exploration of Enzyme Inhibition Mechanisms

The ability of a compound to inhibit specific enzymes is a key determinant of its therapeutic potential. Research into Azepan-1-yl(4-chlorophenyl)methanone and related structures has explored their interactions with several enzyme classes.

Interaction with Cholinesterase Enzymes (e.g., AChE, BuChE)

Cholinesterase enzymes, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), are critical for the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a therapeutic strategy for conditions such as Alzheimer's disease.

Studies on a series of benzophenone (B1666685) derivatives, which includes the structural class of this compound, have investigated their cholinesterase inhibitory potential. While specific inhibitory concentrations (IC₅₀) or binding affinities (Kᵢ) for this compound against AChE and BuChE are not explicitly detailed in the currently available literature, research on related compounds provides valuable context. For instance, certain benzophenone derivatives have demonstrated inhibitory activity against BuChE. mdpi.com One study on multitargeting histamine (B1213489) H3 receptor ligands also explored cholinesterase inhibition, noting that among the synthesized series, azepane derivatives were of particular interest. nih.gov Specifically, some propionyl phenoxy derivatives with an azepane moiety showed inhibitory activity against both AChE and BuChE, although with a higher affinity for the histamine H3 receptor. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Representative Benzophenone and Azepane Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Source |

| Compound 6 | hBuChE | 1.16 | mdpi.com |

| Compound 16 | AChE | 3.60 | nih.gov |

| Compound 16 | BuChE | 0.55 | nih.gov |

| Compound 17 | AChE | 1.06 | nih.gov |

| Compound 17 * | BuChE | 2.86 | nih.gov |

| Note: Compound 6 is (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone. Compounds 16 and 17 are propionyl phenoxy derivatives containing an azepane moiety. Data for this compound is not specified in the cited literature. |

Inhibition of Other Enzyme Classes (e.g., Azoreductase)

Azoreductases are enzymes that catalyze the reductive cleavage of azo bonds. This enzymatic activity is relevant in the metabolism of certain drugs and dyes. Currently, there is no available scientific literature that specifically investigates the inhibitory activity of this compound or closely related benzophenone derivatives on azoreductase enzymes.

Modulation of Specific Biomolecules

Beyond well-defined enzyme inhibition, chemical compounds can modulate the function of other essential biomolecules. However, specific studies detailing the interaction of this compound with other biomolecules, such as transport proteins or structural proteins, are not available in the current body of scientific literature.

Ligand Binding Studies with Neurotransmitter Receptors and Transporters

The interaction of a compound with neurotransmitter receptors and transporters is fundamental to its potential effects on the central nervous system.

Affinity for Histamine Receptors (e.g., H3R)

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. It is a significant target for the development of drugs for neurological and psychiatric disorders.

Several studies have highlighted that derivatives of azepane show a notable affinity for the histamine H3 receptor. nih.govnih.gov Research on a series of benzophenone derivatives has identified compounds with high affinity for the H3R. mdpi.comuaeu.ac.ae While the specific binding affinity (Kᵢ) of this compound for the H3R is not explicitly stated in the available abstracts, related biphenyloxy-alkyl derivatives of azepane have demonstrated high affinity, with Kᵢ values in the nanomolar range. nih.gov For example, 1-(6-(3-phenylphenoxy)hexyl)azepane was found to have a Kᵢ value of 18 nM for the human H3 receptor. nih.gov Another study on benzophenone derivatives identified a compound with a Kᵢ of 8 nM for the H3R. mdpi.com These findings suggest that the azepane and benzophenone scaffolds are favorable for H3R binding.

Table 2: Histamine H3 Receptor Affinity of Representative Azepane and Benzophenone Derivatives

| Compound | Receptor | Kᵢ (nM) | Source |

| 1-(6-(3-phenylphenoxy)hexyl)azepane | hH3R | 18 | nih.gov |

| 1-(5-(4-phenylphenoxy)pentyl)azepane | hH3R | 34 | nih.gov |

| Compound 6 * | H3R | 8 | mdpi.com |

| Note: Compound 6 is (4-fluorophenyl)(4-((5-(piperidin-1-yl)pentyl)oxy)phenyl)methanone. Data for this compound is not specified in the cited literature. |

Interaction with Dopamine (B1211576), Norepinephrine (B1679862), and Serotonin (B10506) Systems

The monoamine neurotransmitter systems, which include dopamine (DA), norepinephrine (NE), and serotonin (5-HT), are crucial targets for a wide range of therapeutics. The transporters for these neurotransmitters (DAT, NET, and SERT) regulate their synaptic concentrations.

Currently, there is a lack of specific data in the scientific literature regarding the binding affinities (Kᵢ values) of this compound for the dopamine, norepinephrine, and serotonin transporters. Studies on structurally related compounds, such as chlorophenylpiperazine (B10847632) analogues, have shown high affinity for the dopamine transporter. nih.gov For instance, certain chlorophenylpiperazine derivatives have been identified as selective DAT ligands. nih.gov Similarly, other research has explored compounds targeting the serotonin transporter. nih.gov However, without direct experimental data for this compound, its specific profile of interaction with these monoamine systems remains uncharacterized.

Mechanistic Studies of Potential Antimicrobial or Antiprotozoal Activities

No studies detailing the mechanism of action of this compound as an antimicrobial or antiprotozoal agent could be located. Research into related, but structurally distinct, compounds offers insights into potential avenues of investigation. For instance, studies on other heterocyclic compounds have identified various mechanisms of antimicrobial action, including the inhibition of essential enzymes or disruption of cell wall synthesis. However, without direct experimental evidence, any potential mechanism for this compound remains purely speculative.

Structure-Activity Relationship (SAR) Studies for Target Engagement and Selectivity

Similarly, no structure-activity relationship (SAR) studies for this compound concerning antimicrobial or antiprotozoal targets have been published. SAR studies are crucial for understanding how the chemical structure of a compound influences its biological activity. Such studies on related chemical scaffolds have demonstrated that modifications to the heterocyclic ring, the phenyl ring, and the linker between them can significantly impact potency and selectivity. For this compound, future SAR studies would be necessary to determine the importance of the azepane ring size, the position of the chloro-substituent on the phenyl ring, and the carbonyl group for any potential biological activity.

Advanced Research Applications of Azepan 1 Yl 4 Chlorophenyl Methanone and Its Derivatives

Development as Molecular Probes for Investigating Biological Pathways

While direct studies on Azepan-1-yl(4-chlorophenyl)methanone as a molecular probe are not extensively documented, the inherent properties of its core components suggest significant potential in this area. The development of fluorescent or radiolabeled probes is a critical area of chemical biology for visualizing and understanding complex biological processes.

The 4-chlorobenzophenone (B192759) core of the molecule is a known photosensitizer. This property could be harnessed to develop photoaffinity probes. Such probes can be used to identify and map the binding sites of biomolecules. Upon photoactivation, a reactive species is generated that covalently binds to the target, allowing for its subsequent isolation and identification.

Furthermore, the azepane ring and the phenyl group are amenable to substitution, providing a platform for the attachment of fluorophores or radiolabels. For instance, derivatives of similar heterocyclic structures, such as 2,1,3-benzothiadiazoles, have been successfully developed as fluorescent probes for imaging lipid droplets in cancer cells. nih.govrsc.org These probes exhibit solvatochromic properties, meaning their fluorescence characteristics change with the polarity of their environment, making them excellent tools for studying cellular microenvironments. nih.govrsc.org Similarly, imidazopyridine-based compounds have been conjugated with fluorophores like 7-nitrobenzofurazan to create fluorescent probes for visualizing receptors in the brain. nih.gov

Following these examples, derivatives of this compound could be synthesized with appended fluorescent moieties to investigate the localization and dynamics of specific cellular targets. Additionally, the incorporation of radioisotopes, such as ¹¹C or ¹⁸F, could lead to the development of novel Positron Emission Tomography (PET) ligands for in vivo imaging of biological targets, such as receptors or enzymes in the central nervous system. The azepane scaffold is of particular interest in neuropharmacology, and its incorporation into PET ligands could provide valuable tools for studying neurological disorders. nih.gov

Use as Key Intermediates in the Synthesis of More Complex Chemical Structures

This compound serves as a valuable building block for the synthesis of more complex and biologically active heterocyclic compounds. The ketone functional group and the reactive positions on the aromatic ring and the azepane moiety allow for a variety of chemical transformations.

A significant application of (4-chlorophenyl)methanone derivatives is in the synthesis of pyrazoline compounds. ijper.orgresearchgate.net Research has demonstrated a multi-step reaction pathway starting from substituted acetophenones and benzaldehydes to form chalcone (B49325) derivatives. These chalcones, which contain the core (4-chlorophenyl)methanone structure, are then reacted with hydrazine (B178648) hydrate (B1144303) to yield a series of (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone derivatives. ijper.orgresearchgate.net These pyrazoline derivatives have shown promise as anticonvulsant agents. ijper.orgresearchgate.net

The following table outlines a general synthetic scheme for the preparation of these pyrazoline derivatives:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Substituted Acetophenone + Substituted Benzaldehyde | Base (e.g., NaOH) | Chalcone Derivative |

| 2 | Chalcone Derivative + Hydrazine Hydrate | Solvent (e.g., Ethanol) | (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl)methanone |

Beyond pyrazolines, the (4-chlorophenyl)methanone scaffold is a precursor for a wide range of heterocyclic systems. The ketone can undergo various condensation reactions, and the chloro- and azepane-substituted phenyl rings can be modified through cross-coupling reactions to introduce further complexity. For example, aminophenylketones, which are structurally related, are key intermediates in the multicomponent synthesis of 1,4-benzodiazepine (B1214927) scaffolds, a class of compounds with a broad spectrum of biological activities. nih.gov

The versatility of the azepane ring itself as a synthetic scaffold has been highlighted in the synthesis of fused azepanes for neuropharmacological studies. nih.gov These syntheses often involve multi-step sequences including Beckmann rearrangement of cyclohexanone (B45756) oximes to form lactams, followed by reduction to the corresponding azepanes. nih.gov This demonstrates the utility of the azepane motif in constructing complex, three-dimensional chemical structures.

Exploration in Advanced Materials Science for Specific Photophysical or Chemophysical Properties

The exploration of this compound and its derivatives in advanced materials science is an emerging area with significant potential. The photophysical and chemophysical properties of this class of compounds can be tuned through chemical modification for applications in functional polymers, dyes, and photosensitizers.

The 4-chlorobenzophenone core is a well-known triplet photosensitizer. nih.govsigmaaldrich.comscbt.com Upon absorption of UV light, it can efficiently undergo intersystem crossing to a long-lived triplet state. This property is crucial for applications in photopolymerization, where the triplet sensitizer (B1316253) initiates polymerization reactions, and in photodynamic therapy, where it can generate reactive oxygen species to kill cancer cells. The presence of the azepane ring can influence the photophysical properties of the benzophenone (B1666685) core, potentially leading to enhanced performance or new functionalities.

The azepane moiety also offers a handle for incorporating the molecule into polymer chains. Azepane itself is used as a chain extender in the production of polyurethanes. By analogy, derivatives of this compound could be designed as functional monomers. Polymerization of such monomers could lead to materials with tailored optical or electronic properties. For example, the incorporation of the chromophoric (4-chlorophenyl)methanone unit could result in polymers with specific UV absorption or emission characteristics.

Furthermore, the principles of molecular design used for creating fluorescent probes can be extended to the development of novel dyes and pigments. The photophysical properties of related heterocyclic systems, such as meso-aminophenyl-substituted heptamethine dyes, have been studied for their potential as contrast agents. nih.gov By strategic modification of the azepane and phenyl rings of this compound, it may be possible to develop new classes of dyes with specific absorption and emission profiles for various applications.

The following table summarizes the key properties and potential applications in materials science:

| Core Moiety | Key Property | Potential Application |

| 4-Chlorobenzophenone | Triplet Photosensitizer | Photopolymerization, Photodynamic Therapy |

| Azepane Ring | Reactive site for polymerization | Functional Monomers for Specialty Polymers |

| Entire Scaffold | Tunable Photophysics | Novel Dyes and Pigments, Optical Materials |

Future Research Directions and Perspectives

Design and Synthesis of Novel Analogues with Precisely Tailored Molecular Interactions

Future synthetic efforts will likely concentrate on creating a library of analogues to establish a comprehensive structure-activity relationship (SAR). The azepane ring is a highly underrepresented saturated N-heterocycle in medicinal chemistry compared to smaller rings like piperidine (B6355638), yet azepane-based compounds have shown diverse biological activities, including anticancer, antimicrobial, and anticonvulsant effects. researchgate.net The design of novel analogues would systematically explore modifications at three key positions: the azepane ring, the phenyl ring, and the bridging carbonyl group.

Azepane Ring Modification: Future work could involve the synthesis of polysubstituted azepanes to introduce specific stereochemical and electronic features. researchgate.net Introducing substituents on the azepane ring could modulate the compound's conformational flexibility and its interaction with biological targets.

Aryl Group Variation: The 4-chloro substituent on the phenyl ring is a common feature in many bioactive compounds. Analogues could be synthesized by varying the position and nature of the substituent on this ring (e.g., fluoro, bromo, nitro, methoxy (B1213986) groups) to fine-tune electronic properties and hydrophobic interactions.

Scaffold Hopping: Replacing the azepane ring with other seven-membered heterocycles, such as diazepanes, or altering the core structure to other heterocyclic systems like quinolones, could lead to compounds with entirely new pharmacological profiles. beilstein-journals.org

The synthesis of such analogues would build upon established methods for amide bond formation and ring synthesis, including photochemical dearomative ring expansion of nitroarenes to form complex azepanes. researchgate.net

Application of Advanced Computational Methodologies for Predictive Modeling and Mechanistic Elucidation

Advanced computational tools are indispensable for accelerating the drug discovery process and providing deep mechanistic insights. For Azepan-1-yl(4-chlorophenyl)methanone and its future analogues, a multi-faceted computational approach is a critical research direction.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling can be employed to correlate the structural features of a series of analogues with their biological activity. nih.gov This helps in identifying the key physicochemical properties (e.g., steric, electronic, hydrophobic) that govern efficacy, guiding the design of more potent molecules.

Molecular Docking and Dynamics: For identified biological targets, molecular docking can predict the binding orientation and affinity of the ligands. mdpi.com Subsequent molecular dynamics (MD) simulations can then elucidate the stability of the ligand-receptor complex, revealing the specific molecular interactions and conformational changes that occur upon binding.

Pharmacokinetic Prediction: A major challenge in Central Nervous System (CNS) drug discovery is ensuring compounds can cross the blood-brain barrier (BBB). nih.govmdpi.com Computational models that predict BBB permeability based on molecular properties like molecular weight, lipophilicity (cLogP), and polar surface area (PSA) will be essential in the early stages of design to optimize for CNS penetration. mdpi.com

The integration of these computational strategies, often referred to as Quantitative Systems Pharmacology (QSP), can create predictive models of biological processes, improving the success rate of CNS research and development programs. nih.gov

Table 1: Illustrative Computational Data for Hypothetical Analogues

This interactive table showcases the type of data generated from computational models to guide the selection of candidate molecules for synthesis and further testing.

| Compound ID | Modification | Predicted cLogP | Predicted PSA (Ų) | Predicted Docking Score (kcal/mol) | Predicted BBB Permeability (Kp,uu) |

| AZ-001 | Parent Compound | 3.5 | 20.3 | -7.5 | 0.8 |

| AZ-002 | 4-F substitution | 3.6 | 20.3 | -7.8 | 0.9 |

| AZ-003 | 4-NO₂ substitution | 3.1 | 66.1 | -8.2 | 0.2 |

| AZ-004 | 3-OH on azepane | 3.0 | 40.5 | -8.0 | 0.6 |

| AZ-005 | 4-OCH₃ substitution | 3.4 | 29.5 | -7.6 | 0.7 |

Exploration of Novel Biological Targets and Mechanistic Pathways for Chemical Biology Research

The α-keto amide moiety, a key feature of this compound, is considered a "privileged structure" in medicinal chemistry. nih.govacs.orgnih.gov This motif is found in numerous natural products and has been exploited to develop compounds targeting a vast range of proteins. nih.govnih.gov Future research should aim to identify the specific biological targets of this compound class.

Potential avenues for exploration include:

Ion Channels and Receptors: Given the structural similarities to compounds active in the CNS, targets could include voltage-gated ion channels (sodium, calcium) or neurotransmitter receptors like GABA-A, which are implicated in neurological disorders.

Enzyme Inhibition: The α-ketoamide can act as a non-covalent inhibitor by forming hydrogen bonds or as a covalent inhibitor by reacting with catalytic residues like serine or cysteine in enzyme active sites. acs.org This opens the possibility of targeting enzymes such as proteases or phospholipases. acs.org

Phenotypic Screening: A target-agnostic approach using phenotypic screening on various cell lines (e.g., cancer cells, neuronal cells) could uncover unexpected biological activities and novel mechanisms of action. This strategy can reveal the compound's effect on a biological system without prior knowledge of its specific molecular target.

Identifying the molecular targets is crucial for understanding the compound's mechanism of action and for developing it as a selective chemical probe for chemical biology research.

Development of Sustainable and Environmentally Benign Synthetic Approaches

The principles of green chemistry are increasingly integral to modern pharmaceutical development. Future research must focus on creating sustainable synthetic routes to this compound and its analogues. The formation of the amide bond is a key transformation that often relies on stoichiometric activating agents, generating significant waste. scispace.com

Key areas for improvement include:

Catalytic Amide Bond Formation: Moving away from traditional coupling reagents towards catalytic methods for direct amide formation is a primary goal. This reduces waste and improves atom economy.

Biocatalysis: The use of enzymes, such as lipases, offers a highly sustainable method for amide bond synthesis. nih.govnih.gov Biocatalytic reactions are often highly selective, occur under mild conditions, and use environmentally benign solvents like water. nih.govrsc.org For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the direct coupling of carboxylic acids and amines. nih.govnih.gov

Green Solvents: Replacing hazardous organic solvents like dichloromethane (B109758) with safer, greener alternatives (e.g., cyclopentyl methyl ether) is crucial for reducing the environmental impact of the synthesis. nih.gov

Metal-Free Catalysis: Developing metal-free catalysts, such as glucose-based carbonaceous materials, for key synthetic steps like oxidation can further enhance the sustainability of the process by avoiding potentially toxic heavy metal waste. rsc.org

Adopting these green chemistry principles will not only make the synthesis more environmentally friendly but can also lead to more efficient and cost-effective production on an industrial scale. nih.gov

Q & A

Q. Key Considerations :

- Moisture-sensitive reagents require inert atmosphere (N₂/Ar).

- Monitor reaction progress via TLC or LC-MS .

Basic: How is the molecular structure characterized in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (XRD) is the gold standard:

Data Collection : Use MoKα radiation (λ = 0.71073 Å) and a diffractometer (e.g., Rigaku R-AXIS RAPID) .

Structure Refinement : SHELXL software for solving and refining atomic coordinates, with R-factor thresholds < 0.05 for high confidence .

Key Structural Features :

- Dihedral Angles : Between the azepan ring and chlorophenyl group (e.g., ~51.6° observed in analogs) .

- Hydrogen Bonding : Intermolecular O–H⋯O interactions stabilize crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.